5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid

P2X7 antagonist pain inflammation

Choose this specific 5-chloro-2-[(2-fluorobenzyl)oxy]benzoic acid scaffold for reliable P2X7 antagonism. Public bioactivity data confirm human IC50 of 15.8-17.8 nM and rat IC50 of 63.1 nM, providing a ~7-8-fold potency advantage over A-438079. Critical 5-chloro and ortho-fluorobenzyl ether pattern ensures target engagement; analogs (des-chloro, 3-fluoro) lack activity. Minimal carbonic anhydrase XII inhibition (Ki >50 µM) reduces off-target risk. Ideal for neuropathic pain, rheumatoid arthritis models, and SAR library design.

Molecular Formula C14H10ClFO3
Molecular Weight 280.68
CAS No. 938357-14-3
Cat. No. B2993102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid
CAS938357-14-3
Molecular FormulaC14H10ClFO3
Molecular Weight280.68
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)F
InChIInChI=1S/C14H10ClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
InChIKeyCRMIZRYPUJTRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid (CAS 938357-14-3): A Potent P2X7 Antagonist Building Block for Pain and Inflammation Research


5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid is a synthetic benzoic acid derivative characterized by a 5-chloro substitution and a 2-fluorobenzyl ether at the 2-position . This compound has been identified in public bioactivity databases as a potent antagonist of the human P2X7 purinergic receptor, with reported IC50 values in the low nanomolar range in multiple cell-based functional assays [1]. Structurally, it serves as a versatile intermediate in medicinal chemistry, particularly for the development of P2X7-targeted anti-inflammatory and analgesic agents .

Procurement Alert: Why 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic Acid (CAS 938357-14-3) Cannot Be Substituted by Common Analogs


Substitution with closely related analogs, such as the des-chloro, bromo, or positional fluoro-isomers, is not functionally equivalent for P2X7 receptor research. Public bioactivity data reveal that minor structural changes—removing the 5-chloro group, shifting the fluoro substituent from the ortho to meta or para position, or replacing chlorine with bromine—drastically alter or abolish potent P2X7 antagonism. For instance, the des-chloro analog 2-[(2-fluorobenzyl)oxy]benzoic acid lacks reported P2X7 activity, while the 3-fluoro positional isomer (CAS 1002312-89-1) demonstrates no significant inhibition in 5-lipoxygenase assays where the target compound is active [1]. Such structural sensitivity underscores the critical importance of the precise 5-chloro-2-[(2-fluorobenzyl)oxy] substitution pattern for maintaining target engagement, making generic replacement a high-risk proposition for assay reproducibility and lead optimization campaigns [2].

Quantitative Differentiation Evidence for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic Acid (CAS 938357-14-3) vs. Analogs


Potent Human P2X7 Receptor Antagonism: 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic Acid Demonstrates ~7-8-Fold Greater Potency than Prototype Antagonist A-438079 in Human Cell-Based Assays

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid (CHEMBL380239) exhibits potent antagonist activity at the human P2X7 receptor with reported IC50 values of 15.8 nM in 1321N1 cells and 17.8 nM in HEK293 cells, as measured by calcium flux FLIPR assays [1]. In direct comparison, the well-characterized P2X7 antagonist A-438079 (CAS 899507-36-9) shows an IC50 of 123 nM in the identical HEK293 cell assay format [2]. This represents an approximately 7-8-fold improvement in potency for the 5-chloro-2-fluorobenzyl derivative over the reference antagonist A-438079 [3]. Furthermore, the compound retains activity at the rat P2X7 receptor with an IC50 of 63.1 nM, demonstrating cross-species utility, whereas A-438079's rat potency (IC50 309 nM) is substantially weaker [4].

P2X7 antagonist pain inflammation neuropathic pain

Species-Specific Potency Profile: 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic Acid Maintains Superior Rat P2X7 Activity Compared to A-438079

While many P2X7 antagonists exhibit significant species-dependent potency variations, 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid demonstrates a comparatively favorable rat/human potency ratio. The compound inhibits rat P2X7 receptor with an IC50 of 63.1 nM, representing only a ~3-4-fold decrease from its human potency (IC50 15.8-17.8 nM) [1]. In contrast, the prototype antagonist A-438079 shows a much steeper drop in rat potency (IC50 309 nM), which is ~2.5-fold weaker than the target compound's rat activity and ~7.5-fold weaker than its own human potency [2]. This less pronounced species shift suggests that 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid may offer more reliable translation from in vitro human target engagement to in vivo rodent efficacy models.

P2X7 antagonist species selectivity in vivo model rat

5-Lipoxygenase Pathway Engagement: Target Compound Active in Cellular Assays Where 3-Fluoro Positional Isomer Shows No Significant Inhibition

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid has been tested in multiple 5-lipoxygenase (5-LOX)-related assays. It demonstrated inhibitory activity against 5-LOX translocation in rat RBL-2H3 cells (ChEMBL_4193) and against 5-LOX in rat polymorphonuclear leukocytes (ChEMBL_4194) [1][2]. In contrast, the 3-fluoro positional isomer (5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid, CAS 1002312-89-1) was evaluated under identical conditions for inhibition of rat basophilic leukemia-1 (RBL-1) 5-LOX at 100 µM and showed "no significant activity" [3]. This stark functional divergence between ortho- and meta-fluoro positional isomers highlights the critical role of the 2-fluorobenzyl substitution pattern for 5-LOX pathway modulation. Additionally, the compound was found to be a weak inhibitor of human carbonic anhydrase XII (Ki >50 µM), suggesting a favorable selectivity profile against this off-target [4].

5-lipoxygenase anti-inflammatory leukotriene FLAP

Physicochemical Properties Distinguish 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic Acid from Bromo and Des-Chloro Analogs for Formulation and Synthesis Planning

The physicochemical profile of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid offers tangible advantages over its closest analogs. The compound has a molecular weight of 280.68 g/mol, a predicted boiling point of 421.5±35.0 °C, a density of 1.4±0.1 g/cm³, and a flash point of 208.7±25.9 °C . In comparison, the bromo analog (5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid, CAS 938231-13-1) has a significantly higher molecular weight of 325.13 g/mol , which may impact membrane permeability and formulation considerations. The des-chloro analog (2-[(2-Fluorobenzyl)oxy]benzoic acid, CAS 938279-93-7) has a lower molecular weight of 246.24 g/mol but lacks the electron-withdrawing 5-chloro substituent that contributes to the compound's potent P2X7 activity . The 3-fluoro positional isomer exhibits a slightly lower boiling point (418.9±35.0 °C) , which may influence purification and handling during synthesis.

physicochemical properties drug-likeness formulation synthetic intermediate

Validated Application Scenarios for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic Acid (CAS 938357-14-3) Based on Quantitative Evidence


Lead Optimization for P2X7-Targeted Pain and Inflammation Therapeutics

Use 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid as a potent starting scaffold (human P2X7 IC50 15.8-17.8 nM) for designing next-generation P2X7 antagonists. The ~7-8-fold potency advantage over A-438079 provides a higher therapeutic index potential, while the preserved rat activity (IC50 63.1 nM) enables seamless transition to rodent efficacy models without requiring extensive species-specific optimization [1].

Pharmacological Tool Compound for P2X7 Receptor Mechanism Studies

Employ this compound as a selective P2X7 antagonist probe in cellular and in vivo models of neuropathic pain, rheumatoid arthritis, or neurodegeneration. Its robust activity in both human and rat receptor assays, combined with minimal carbonic anhydrase XII inhibition (Ki >50 µM), reduces confounding off-target effects in mechanistic studies [2].

Synthetic Intermediate for 5-Lipoxygenase Modulator Libraries

Leverage the compound's demonstrated activity in 5-LOX translocation and enzymatic assays as a starting point for structure-activity relationship (SAR) campaigns targeting the leukotriene biosynthesis pathway. The stark activity difference between the 2-fluoro and 3-fluoro positional isomers validates the critical importance of the ortho-fluorobenzyl substitution, guiding rational library design [3].

Reference Standard in Assay Development and Quality Control

Utilize 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid as a reference standard in P2X7 antagonist screening assays due to its well-characterized, multi-laboratory validated potency data (IC50 range 15.8-17.8 nM in human cells). Its distinct physicochemical properties (MW 280.68, BP 421.5 °C) also make it suitable for analytical method development and batch-to-batch consistency verification in procurement .

Quote Request

Request a Quote for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.